
5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropan-1-ol with glyoxal in the presence of an acid catalyst, leading to the formation of the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.
Reduction: 5-(Propan-2-yl)-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and activity.
Vergleich Mit ähnlichen Verbindungen
5-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde: Similar structure but with a sulfur atom replacing the oxygen in the ring.
5-(Propan-2-yl)-1,3-oxazole-4-methanol: The aldehyde group is reduced to an alcohol.
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 5-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the aldehyde group allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
5-propan-2-yl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-6(3-9)8-4-10-7/h3-5H,1-2H3 |
InChI-Schlüssel |
SBTRAVANRGUMFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=CO1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


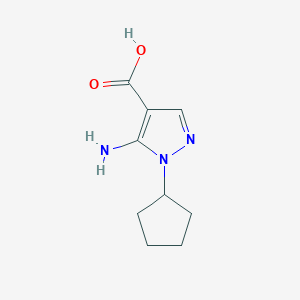

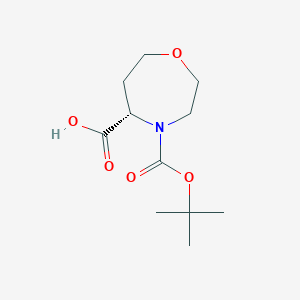

![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)

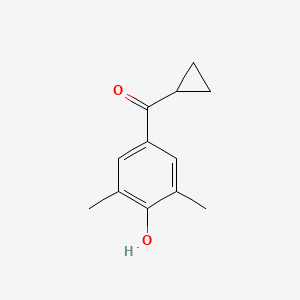
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)


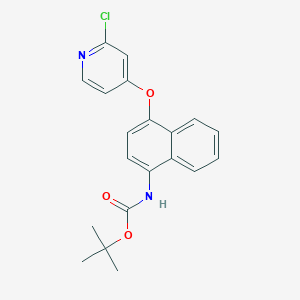
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminoacetate](/img/structure/B13059814.png)
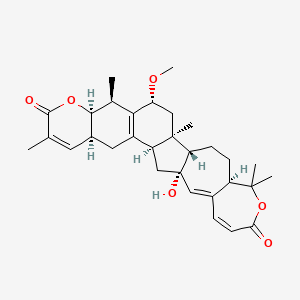
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
